molecular formula C22H15FN2O3 B2541704 3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 847408-88-2

3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2541704
CAS No.: 847408-88-2
M. Wt: 374.371
InChI Key: QLXXJOIAXKKWLS-UHFFFAOYSA-N
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Description

3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H15FN2O3 and its molecular weight is 374.371. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

One of the significant applications of benzamide derivatives, closely related to 3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide, is their role in inhibiting histone deacetylase (HDA), which has marked antitumor activity. The synthetic benzamide derivative MS-27-275, analogous in structure, has shown to inhibit partially purified human HDA, causing hyperacetylation of nuclear histones in various tumor cell lines. This compound induces changes in the cell cycle distribution, decreases S-phase cells, and increases G1-phase cells, leading to strong antitumor efficacy in vivo against several human tumor lines implanted into nude mice. These findings suggest that similar compounds, including this compound, could act as antitumor agents through HDA inhibition and provide novel chemotherapeutic strategies for cancers insensitive to traditional antitumor agents (A. Saito et al., 1999).

Orexin Receptor Antagonism

Another application of closely related compounds is as novel orexin 1 and 2 receptor antagonists under development for the treatment of insomnia. The compound SB-649868, sharing a similar structural framework, demonstrated significant efficacy in pharmacokinetic studies involving healthy male subjects. The study highlighted the compound's metabolism and elimination pathways, suggesting the potential of structurally related compounds like this compound in treating insomnia or other disorders modulated by orexin receptors (C. Renzulli et al., 2011).

Fluorescent Probes

Benzofuran derivatives are also utilized in developing fluorescent probes for biological applications. A study on a new fluorogenic reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), designed for carboxylic acids and closely related to the chemical structure of interest, exhibited superior properties for detecting carboxylic acids with high sensitivity and minimal interference. This suggests the potential application of this compound in similar analytical and diagnostic applications, where its structural features could be leveraged for specific biological targeting (S. Uchiyama et al., 2001).

Properties

IUPAC Name

3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-15-10-12-16(13-11-15)24-22(27)20-19(17-8-4-5-9-18(17)28-20)25-21(26)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXXJOIAXKKWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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